Tetradecyl hydrogen glutarate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl hydrogen glutarate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glutaric acid and tetradecanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glutaric acid and tetradecanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Tetradecyl hydrogen glutarate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetradecyl hydrogen glutarate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing glutaric acid and tetradecanol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Alpha-ketoglutaric acid: A key intermediate in the citric acid cycle, involved in energy production and amino acid metabolism.
Beta-ketoglutaric acid: Similar to alpha-ketoglutaric acid but with different structural and metabolic properties.
Uniqueness
Tetradecyl hydrogen glutarate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other glutaric acid derivatives
Properties
CAS No. |
94278-11-2 |
---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
5-oxo-5-tetradecoxypentanoic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-19(22)16-14-15-18(20)21/h2-17H2,1H3,(H,20,21) |
InChI Key |
DZYGVFPSXZLOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCC(=O)O |
Origin of Product |
United States |
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